Product packaging for 4,7-dichloro-6-fluoroquinoline(Cat. No.:CAS No. 194093-18-0)

4,7-dichloro-6-fluoroquinoline

Cat. No.: B6239873
CAS No.: 194093-18-0
M. Wt: 216.04 g/mol
InChI Key: HYFPSZMEDMGCAD-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Heterocyclic Systems in Chemical Synthesis and Theoretical Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, represent a vast and varied family of organic molecules. msu.edu The introduction of multiple halogen atoms—such as fluorine, chlorine, bromine, and iodine—into these cyclic frameworks gives rise to polyhalogenated heterocyclic systems, a class of compounds with unique and highly valuable properties. The presence of halogens significantly alters the electronic landscape of the parent heterocycle, influencing its reactivity, stability, and intermolecular interactions.

In chemical synthesis, polyhalogenated heterocycles are prized as versatile building blocks. The differential reactivity of various carbon-halogen bonds allows for site-selective modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov Furthermore, the strong electron-withdrawing nature of halogens can activate adjacent positions on the ring towards nucleophilic attack, providing synthetic routes that are otherwise inaccessible. psu.edu From a theoretical standpoint, these systems offer rich ground for studying the interplay of electronic effects, aromaticity, and reaction mechanisms. nih.gov The study of their spectroscopic properties, such as NMR chemical shifts, provides deep insights into the electronic distribution within these molecules. nih.gov

Overview of Quinoline (B57606) Ring Systems and Their Academic Research Importance

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent N-heteroaromatic compound. orientjchem.orgrsc.org This structural motif is not only prevalent in numerous natural products, such as alkaloids, but also forms the core of a vast array of synthetic compounds with significant applications in medicinal chemistry, materials science, and dyestuffs. msu.edursc.org

The academic research importance of quinoline and its derivatives is immense, largely due to their diverse biological activities. orientjchem.orgresearchgate.net The quinoline nucleus is considered a "privileged scaffold" because its derivatives have demonstrated a wide spectrum of pharmacological properties. researchgate.net The ability to easily modify the quinoline ring at various positions allows researchers to fine-tune the properties of the resulting molecules, leading to the development of novel therapeutic agents. researchgate.netbiointerfaceresearch.com Structure-activity relationship (SAR) studies are a major focus of academic research, seeking to understand how the placement and nature of substituents on the quinoline ring influence its biological efficacy. rsc.org For instance, the introduction of a fluorine atom at the C-6 position has been shown to enhance the antibacterial activity of certain quinoline derivatives. orientjchem.org

Historical and Contemporary Academic Context of 4,7-Dichloro-6-fluoroquinoline

Within the vast family of quinoline derivatives, this compound emerges as a compound of significant academic interest due to its specific substitution pattern. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of two chlorine atoms at positions 4 and 7, and a fluorine atom at position 6, offers multiple reactive sites for further chemical transformations.

Historically, the synthesis of dichloroquinolines has been a focus of organic synthesis, with established methods for their preparation. orgsyn.org The introduction of a fluorine atom adds another layer of complexity and utility, tapping into the well-documented positive effects of fluorine in bioactive molecules. Contemporary research often utilizes this compound as a starting material or a key building block. Its structure allows for selective nucleophilic substitution reactions, where one of the chlorine atoms can be displaced in favor of other functional groups, paving the way for the creation of libraries of novel compounds for biological screening.

The academic pursuit involving this compound is often directed towards the synthesis of novel kinase inhibitors, antimalarial agents, and other potential therapeutics. The specific arrangement of the chloro and fluoro substituents provides a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for biological targets.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₄Cl₂FN
Molecular Weight 216.04 g/mol
Appearance Solid
CAS Number 3918-73-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194093-18-0

Molecular Formula

C9H4Cl2FN

Molecular Weight

216.04 g/mol

IUPAC Name

4,7-dichloro-6-fluoroquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H

InChI Key

HYFPSZMEDMGCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)F)Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Functionalization of 4,7 Dichloro 6 Fluoroquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system. Reactions, when they do occur, proceed preferentially on the more electron-rich carbocyclic (benzene) ring rather than the pyridinoid ring.

The regiochemical outcome of EAS on 4,7-dichloro-6-fluoroquinoline is controlled by the interplay of the directing effects of the halogen substituents on the benzene (B151609) ring. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I), but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).

In the case of this compound, the benzene portion of the molecule is substituted with fluorine at the C6 position and chlorine at the C7 position.

Fluorine at C6: Directs incoming electrophiles to its ortho positions (C5 and C7). Since C7 is already substituted, it primarily directs to C5.

Chlorine at C7: Directs incoming electrophiles to its ortho positions (C6 and C8). With C6 already substituted, it directs towards C8.

The combined effect of the C6-fluoro and C7-chloro substituents, therefore, channels electrophilic attack towards the C5 and C8 positions. The ultimate regioselectivity depends on the specific reaction conditions and the nature of the electrophile, but substitution at C8 is often favored in related systems. The chlorine at C4, being on the already electron-deficient pyridine (B92270) ring, has a lesser influence on the EAS reactivity of the benzene ring.

Specific examples of electrophilic functionalization on this compound are not extensively documented. However, the reactivity can be inferred from its close analogue, 4,7-dichloroquinoline (B193633). The nitration of 4,7-dichloroquinoline with sodium nitrate (B79036) in a sulfuric acid medium has been shown to yield the corresponding 8-nitro derivative. scholaris.ca This outcome is consistent with the directing effects of the C7-chloro substituent.

A representative electrophilic nitration reaction is detailed below:

Reaction: Nitration of 4,7-dichloroquinoline. scholaris.ca

Reagents: Sodium nitrate (NaNO₃), Sulfuric acid (H₂SO₄). scholaris.ca

Product: 4,7-dichloro-8-nitroquinoline. scholaris.ca

Regioselectivity: The reaction demonstrates a high degree of regioselectivity, with the nitro group being introduced exclusively at the C8 position. scholaris.ca

This result suggests that similar electrophilic reactions, such as sulfonation, on this compound would also likely occur at the C8 position, driven by the electronic directing effects of the existing halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Substituents in this compound

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the this compound scaffold. The presence of the electron-withdrawing quinoline nitrogen atom significantly activates the chlorine atom at the C4 position, making it highly susceptible to displacement by a wide range of nucleophiles.

There is a pronounced difference in the reactivity of the chlorine atoms at the C4 and C7 positions towards nucleophiles.

C4 Position: The chlorine atom at C4 is analogous to a halogen at the 4-position of pyridine. The ring nitrogen atom strongly withdraws electron density, stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This activation makes the C4-Cl highly labile and readily displaced even under mild conditions. semanticscholar.orgmdpi.com

C7 Position: The chlorine atom at C7 is attached to the carbocyclic ring. It is considerably less reactive than the C4-Cl because it lacks direct activation from the heterocyclic nitrogen. While the fluorine at C6 provides some electron-withdrawing activation, displacement at C7 typically requires much harsher reaction conditions, such as higher temperatures. mdpi.com

This differential reactivity allows for highly regioselective sequential functionalization. Nucleophiles will almost exclusively attack the C4 position first, leaving the C7-Cl intact for subsequent reactions. This principle is well-established for 4,7-dichloroquinoline and is expected to hold for its 6-fluoro analogue. semanticscholar.orgresearchgate.net

The high reactivity of the C4-Cl allows for the introduction of a diverse array of functional groups via SNAr reactions. Numerous studies on the closely related 4,7-dichloroquinoline demonstrate the breadth of this transformation.

Nitrogen Nucleophiles: A wide variety of primary and secondary amines, anilines, and nitrogen-containing heterocycles readily displace the C4-Cl. These reactions are often carried out in solvents like ethanol (B145695) or DMSO, sometimes under microwave irradiation to shorten reaction times. researchgate.net

Oxygen Nucleophiles: Phenoxides and alkoxides can serve as effective nucleophiles to form aryl and alkyl ethers, respectively. For instance, 4-aminophenol (B1666318) reacts with 4,7-dichloroquinoline to displace the C4-Cl, forming the corresponding ether linkage. nih.gov

The table below summarizes representative SNAr reactions at the C4 position of 4,7-dichloroquinoline, which serves as a model for the reactivity of this compound.

NucleophileReaction ConditionsProductReference
o-PhenylenediamineEthanol, Reflux (Ultrasonic), 30 minN-(7-chloroquinolin-4-yl)benzene-1,2-diamine semanticscholar.org
ThiosemicarbazideEthanol, Reflux (Ultrasonic), 30 min2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide semanticscholar.orgresearchgate.net
3-Amino-1,2,4-triazoleEthanol, Reflux (Ultrasonic), 30 min7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine semanticscholar.org
4-AminophenolAcidic Conditions4-((7-chloroquinolin-4-yl)amino)phenol nih.gov
Various AlkylaminesDMSO, 140-180°C (Microwave), 20-30 min4-Alkylamino-7-chloroquinolines researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the halogenated positions of the quinoline core. nih.govlibretexts.org The differential reactivity between the C4-Cl and C7-Cl positions is again crucial, enabling regioselective and sequential couplings.

The C4-Cl, being more electron-deficient and susceptible to oxidative addition to a Pd(0) complex, reacts preferentially under milder conditions. nih.govnih.gov This allows for the selective functionalization of the C4 position while preserving the C7-Cl. A subsequent cross-coupling reaction can then be performed at the less reactive C7 site, often requiring more forcing conditions, such as higher temperatures or different catalyst systems. nih.govnih.gov

This stepwise approach has been successfully applied to the analogous 4,7-dichloroquinazoline (B1295908) system, where selective Suzuki-Miyaura coupling was first achieved at C4, followed by a second coupling at C7 under more vigorous conditions. nih.gov

The following table presents examples of regioselective cross-coupling reactions on dihalo-heterocyclic systems analogous to this compound, illustrating the typical conditions and selectivity.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemPosition ReactedReference
Suzuki-Miyaura4,7-DichloroquinazolineArylboronic acid (1.2 equiv.)Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol, 80°C (MW)C4 nih.gov
Suzuki-Miyaura7-Chloro-4-arylquinazolineArylboronic acid (2 equiv.)Pd(PPh₃)₄, Na₂CO₃, DMF, 150°C (MW)C7 nih.gov
Buchwald-Hartwig6-Bromo-2-chloroquinolinePrimary/Secondary AminesPd₂(dba)₃, Ligand (e.g., XPhos), BaseC2 (more reactive site) nih.govdntb.gov.ua

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of dihaloquinolines, such as the closely related 4,7-dichloroquinoline, the reaction demonstrates notable regioselectivity. The chlorine atom at the C4 position is generally more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom, making it more electrophilic.

Studies on 4,7-dichloroquinoline have shown that mono-arylation occurs preferentially at the C4 position. For instance, the reaction of 4,7-dichloroquinoline with arylboronic acids, catalyzed by palladium acetate (B1210297) in the absence of phosphine (B1218219) ligands, selectively yields 4-aryl-7-chloroquinolines. This regioselectivity is a key feature that allows for the stepwise functionalization of the quinoline core. While specific studies on this compound are not extensively documented, the electronic effects suggest a similar preference for substitution at the C4 position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dihaloquinoline Scaffolds

Dihaloquinoline SubstrateArylboronic AcidCatalyst SystemProductRegioselectivity
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂4-Phenyl-7-chloroquinolinePreferential at C4
2,4-DichloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂ / PCy₃2-Alkynyl-4-phenylquinolineC4 arylation

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The differential reactivity of the C4 and C7 chlorine atoms in this compound is also evident in this transformation. The C4-chloro group is more activated towards nucleophilic substitution and oxidative addition, making it the preferred site for amination.

This selective amination allows for the introduction of a wide range of amino groups at the C4 position while leaving the C7-chloro substituent intact for subsequent functionalization. For example, the reaction of 4,7-dichloroquinoline with various amines in the presence of a palladium catalyst and a suitable base yields the corresponding 4-amino-7-chloroquinoline derivatives in good yields. This strategy is fundamental in the synthesis of many biologically active compounds, including antimalarial drugs like chloroquine. nih.govnih.govnih.gov

Table 2: Buchwald-Hartwig Amination on Dihaloquinoline Systems

Dihaloquinoline SubstrateAmineCatalyst SystemProductRegioselectivity
4,7-DichloroquinolineEthane-1,2-diamineNot specifiedN¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineC4 amination
4,7-DichloroquinolineN,N-dimethyl-propane-1,3-diamineNot specifiedN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineC4 amination

Sonogashira, Heck, and Negishi Reactions for Alkynylation/Arylation

The Sonogashira, Heck, and Negishi reactions provide further avenues for the functionalization of the this compound core, enabling the introduction of alkynyl, vinyl, and a broad range of alkyl/aryl groups, respectively.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of dihaloquinolines, the regioselectivity is again a critical aspect. For 2,4-dichloroquinoline, Sonogashira coupling occurs selectively at the C2 position, which is electronically activated by the nitrogen atom. nih.gov By analogy, for this compound, the C4 position is expected to be the more reactive site for alkynylation due to its enhanced electrophilicity. nih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. While specific examples with this compound are scarce, the general principles of regioselectivity in dihaloquinolines would apply. The more electrophilic C4 position would be the anticipated site of reaction. The outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, which can sometimes alter the regioselectivity. buecher.deresearchgate.net

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide. It is known for its high functional group tolerance and reactivity. wikipedia.org Similar to the other cross-coupling reactions, the Negishi coupling on this compound is expected to proceed with high regioselectivity at the C4 position. This allows for the introduction of a variety of organic substituents, further expanding the chemical diversity of accessible derivatives.

Reduction and Oxidation Chemistry of the Halogenated Quinoline Scaffold

The halogenated quinoline scaffold can undergo both reduction and oxidation reactions, which can be used to modify its structure and properties.

Reduction: Catalytic hydrogenation is a common method for the reduction of the quinoline ring system. Depending on the catalyst and reaction conditions, either the pyridine or the benzene ring can be selectively reduced. For instance, chemoselective hydrogenation of quinoline derivatives can be achieved to yield tetrahydroquinolines. researchgate.net The presence of the halogen substituents on the this compound ring may influence the rate and selectivity of the reduction.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization, particularly at the C2 position. mdpi.com For example, 4,7-dichloroquinoline can be converted to 4,7-dichloroquinoline 1-oxide, which can then undergo reactions at the C2 position. mdpi.com

Stereoselective Transformations and Chiral Derivatization

As this compound is an achiral molecule, stereoselective transformations would involve the introduction of a chiral center through a reaction. While the core itself is not chiral, it can be a scaffold for the synthesis of chiral derivatives. For example, chiral amines or alcohols could be introduced via nucleophilic substitution or cross-coupling reactions, leading to diastereomeric or enantiomeric products. However, specific literature on stereoselective transformations directly involving the this compound core is not widely reported. The development of chiral catalysts for reactions such as asymmetric hydrogenation of the quinoline ring could lead to chiral derivatives.

Functional Group Interconversions and Synthesis of Complex Analogues

Modification at the C2-Position via Alkylation and Reductive Amination

Functionalization at the C2 position of the quinoline ring is a valuable strategy for the synthesis of complex analogues. While direct C-H activation at the C2 position of this compound is a possibility, a common approach involves the initial N-oxidation of the quinoline ring.

The resulting N-oxide activates the C2 position towards nucleophilic attack. This allows for reactions such as amidation to occur selectively at this position. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline proceeds through an initial N-oxidation, followed by a C2-amidation reaction with benzonitrile, and a final nucleophilic aromatic substitution at the C4 position with morpholine. mdpi.comresearchgate.net

While direct alkylation and reductive amination at the C2 position of this compound are not extensively documented, the N-oxide intermediate provides a viable route for introducing various substituents at this position, thereby enabling the synthesis of a diverse range of complex analogues.

Synthesis of Quinoline Oxime Derivatives

The synthesis of quinoline oxime derivatives from this compound represents a key functionalization pathway, leveraging the inherent reactivity of the quinoline core. While direct literature detailing the synthesis of oxime derivatives specifically from this compound is not extensively documented, the chemical behavior of the analogous compound, 4,7-dichloroquinoline, provides a strong basis for predicting this transformation. The chlorine atom at the C-4 position of the quinoline ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comgoogle.comsemanticscholar.org This reactivity allows for the introduction of a variety of functional groups, including those derived from nitrogen nucleophiles.

The proposed synthesis of quinoline oxime derivatives from this compound would therefore proceed via a nucleophilic substitution reaction with hydroxylamine (B1172632) or one of its derivatives. In this reaction, the lone pair of electrons on the nitrogen atom of hydroxylamine would attack the electron-deficient C-4 position of the quinoline ring, leading to the displacement of the chloride ion. The presence of the electron-withdrawing fluorine atom at the C-6 position is expected to further enhance the electrophilicity of the C-4 position, thereby facilitating the nucleophilic attack.

A general reaction scheme for this transformation can be envisioned as follows:

Reaction Scheme:

In this proposed reaction, this compound reacts with hydroxylamine (NH₂OH) to yield 4-(hydroxyimino)-7-chloro-6-fluoroquinoline and hydrochloric acid (HCl).

Detailed research on the functionalization of the C-4 position of 4,7-dichloroquinoline with various amines supports the feasibility of this synthetic route. For instance, reactions with piperazine (B1678402) and other amines have been shown to proceed efficiently, resulting in the selective substitution of the C-4 chloro group. google.comsemanticscholar.org These established methodologies provide a valuable framework for developing the specific conditions required for the synthesis of quinoline oxime derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies for 4,7 Dichloro 6 Fluoroquinoline

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multinuclear NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei. For 4,7-dichloro-6-fluoroquinoline, the analysis of ¹H, ¹³C, and ¹⁹F nuclei is essential.

The one-dimensional NMR spectra of this compound provide fundamental information regarding the number and type of nuclei present.

¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic region, corresponding to the protons at positions 2, 3, 5, and 8. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents. Spin-spin coupling between adjacent protons (e.g., H-2 and H-3) and long-range coupling to the fluorine atom (e.g., H-5 to F-6) result in complex splitting patterns that are critical for assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each carbon atom in the quinoline (B57606) ring system. The chemical shifts are significantly affected by the attached halogens. Carbons bonded directly to chlorine (C-4, C-7) and fluorine (C-6) will show characteristic shifts. Furthermore, the fluorine atom will induce through-bond coupling to adjacent carbon atoms, providing valuable ¹JCF, ²JCF, and ³JCF coupling constants that aid in definitive assignments. researchgate.netresearchgate.netnih.gov

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift of this signal is characteristic of fluoroaromatic compounds. ucsb.edu This signal will exhibit coupling to nearby protons (H-5), which can be observed in high-resolution spectra. documentsdelivered.com

Table 1: Predicted NMR Spectroscopic Data for this compound

This table presents expected values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹HH-28.5 - 8.8d, J ≈ 4.5 Hz
¹HH-37.4 - 7.7d, J ≈ 4.5 Hz
¹HH-57.8 - 8.1d, JHF ≈ 7-10 Hz
¹HH-88.0 - 8.3s
¹³CC-2150 - 153d, JCF ≈ 3-5 Hz
¹³CC-3122 - 125s
¹³CC-4142 - 145d, JCF ≈ 15-20 Hz
¹³CC-4a125 - 128d, JCF ≈ 5-8 Hz
¹³CC-5115 - 118d, JCF ≈ 20-25 Hz
¹³CC-6155 - 160d, ¹JCF ≈ 240-260 Hz
¹³CC-7130 - 133d, JCF ≈ 15-20 Hz
¹³CC-8128 - 131d, JCF ≈ 3-5 Hz
¹³CC-8a148 - 151s
¹⁹FF-6-110 to -130d, JHF ≈ 7-10 Hz

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-2 and H-3 signals would confirm their adjacency on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of the protonated carbons (C-2, C-3, C-5, and C-8) by linking their known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H-5 to carbons C-4, C-6, and C-7 would be expected. This experiment is vital for assigning the quaternary (non-protonated) carbons, such as C-4, C-6, C-7, C-4a, and C-8a, which are not observed in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, irrespective of their bonding. This can help confirm assignments, for example, by showing a spatial correlation between H-5 and H-8 across the bay region of the quinoline system.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint" and insights into bond strengths and molecular symmetry.

The Infrared (IR) and Raman spectra of this compound are dominated by vibrations associated with the quinoline core and the carbon-halogen bonds.

Halogen-Carbon Vibrations: The C-Cl and C-F stretching vibrations are key features. The C-F stretch is typically strong in the IR spectrum and appears in the 1250-1000 cm⁻¹ region. The C-Cl stretches are found at lower wavenumbers, generally in the 850-550 cm⁻¹ range. spectroscopyonline.com

Quinoline Ring System: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net Ring breathing modes and out-of-plane C-H bending vibrations occur at lower frequencies.

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium
Ring C=C / C=N Stretch1650 - 1400Medium to Strong
C-F Stretch1250 - 1000Strong (IR)
In-plane C-H Bend1300 - 1000Medium
Out-of-plane C-H Bend900 - 675Strong (IR)
C-Cl Stretch850 - 550Strong

Probing Electronic Structure and Molecular Dynamics

The positions and intensities of the vibrational bands are sensitive to the electronic structure of the molecule. The strong electron-withdrawing nature of the fluorine and chlorine atoms perturbs the electron density of the quinoline ring. This perturbation affects the force constants of the C=C and C=N bonds, leading to shifts in their vibrational frequencies compared to unsubstituted quinoline. researchgate.net These shifts can be correlated with theoretical calculations to provide a deeper understanding of the electronic distribution within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₄Cl₂FN), HRMS can confirm this composition with high confidence.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M).

The M peak (monoisotopic) corresponds to the molecule containing two ³⁵Cl atoms.

The M+2 peak corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

The M+4 peak corresponds to the molecule containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound [M]⁺

Isotopic Composition Calculated m/z Relative Intensity (%)
C₉H₄³⁵Cl₂FN214.9728100.0
C₉H₄³⁵Cl³⁷ClFN216.969965.8
C₉H₄³⁷Cl₂FN218.966910.7

This precise mass measurement and the characteristic isotopic pattern provide unambiguous confirmation of the elemental formula of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for an unambiguous elucidation of the molecular structure of this compound, providing precise bond lengths, bond angles, and torsion angles.

Without experimental crystallographic data, the exact conformation of the this compound molecule in the solid state remains unknown. A crystallographic study would reveal the planarity of the quinoline ring system and the orientation of the chloro and fluoro substituents relative to the ring. While the molecule itself is achiral and therefore does not exhibit stereoisomerism, its conformation is a key structural feature.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one would anticipate the presence of several types of non-covalent interactions that dictate its solid-state architecture. These could include:

Halogen Bonding: Interactions involving the chlorine and fluorine atoms.

π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

C-H···N and C-H···Cl/F Hydrogen Bonding: Weak hydrogen bonds involving the hydrogen atoms of the quinoline ring and the nitrogen or halogen atoms of neighboring molecules.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is necessary to provide the data required for the comprehensive structural characterization outlined.

Computational and Theoretical Investigations of 4,7 Dichloro 6 Fluoroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic and structural properties. For 4,7-dichloro-6-fluoroquinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate a comprehensive profile of the molecule's behavior. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and distribution of these orbitals are crucial in determining a molecule's nucleophilic and electrophilic character. youtube.comlibretexts.org

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Computational analyses of similar halogenated quinolines reveal that the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyridine (B92270) ring. nih.gov This distribution dictates the sites for electrophilic and nucleophilic attack, respectively. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical potential, hardness, and electrophilicity, providing a more nuanced understanding of the molecule's reactivity profile. researchgate.netnih.gov

Table 1: Predicted FMO Properties and Global Reactivity Descriptors for a Halogenated Quinoline (B57606) Scaffold Note: These are representative values based on DFT calculations of similar compounds and illustrate the type of data generated.

Parameter Definition Representative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.7 eV
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 1.8 eV
Global Hardness (η) (I - A) / 2 2.35 eV
Chemical Potential (μ) -(I + A) / 2 -4.15 eV

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS) can be determined. These predicted spectra are crucial for assigning peaks in experimental data, especially for complex molecules where signals may overlap. acs.org For this compound, DFT would predict distinct signals for each of the aromatic protons and carbons, with the positions influenced by the electronegativity of the halogen substituents.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. dergipark.org.tr These theoretical frequencies often require scaling to correct for anharmonicity and limitations in the computational method, but the resulting spectrum provides a detailed fingerprint of the molecule. nih.gov This allows for the assignment of specific bands in the experimental IR spectrum to particular bond stretches (e.g., C=N, C-Cl, C-F) and bending vibrations within the quinoline ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net The calculation provides the excitation energies (wavelengths of maximum absorption, λmax) and the oscillator strengths (intensities of the absorption bands). For an aromatic system like this compound, these calculations would typically predict π → π* transitions responsible for strong absorption in the UV region.

Table 2: Representative Predicted Spectroscopic Data for this compound Note: This table illustrates the typical output of DFT-based spectroscopic predictions.

Spectroscopy Type Parameter Predicted Value Assignment
13C NMR Chemical Shift (δ) 150.2 ppm C4-Cl
148.5 ppm C7-Cl
155.1 ppm (d, JCF=250 Hz) C6-F
1H NMR Chemical Shift (δ) 8.8 ppm (d) H2
7.5 ppm (d) H3
8.1 ppm (d) H5
7.9 ppm (s) H8
IR Vibrational Frequency (ν) 1610 cm-1 C=N stretch
1580 cm-1 C=C aromatic stretch
1250 cm-1 C-F stretch
780 cm-1 C-Cl stretch
UV-Vis (TD-DFT) λmax 280 nm π → π* transition

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

For this compound, which possesses a rigid fused-ring system, the geometry optimization would confirm its expected planarity. The calculations would yield precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, which explores different spatial arrangements of a molecule, is relatively straightforward for a rigid structure like this quinoline derivative. It is expected to exist predominantly in a single, stable planar conformation.

Tautomerism studies can also be conducted computationally. Although significant tautomers are not expected for this compound, DFT could be used to calculate the relative energies of any hypothetical tautomeric forms (e.g., keto-enol forms if applicable to a derivative) to determine their stability and potential for existence.

Reaction Mechanism Elucidation and Transition State Analysis

Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface, DFT can be used to elucidate reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states.

Further halogenation of the this compound ring would likely proceed via an electrophilic aromatic substitution mechanism. DFT calculations can be employed to predict the regioselectivity of this reaction—that is, which of the remaining C-H positions (C2, C3, C5, or C8) is most likely to be substituted.

This is achieved by modeling the reaction pathway for the attack of a halogenating agent (e.g., Cl+) at each possible position. The calculations would involve:

Locating Intermediates: Determining the structure and energy of the Wheland intermediates (also known as sigma complexes) formed upon the electrophile's attack at each position.

Finding Transition States: Identifying the transition state structure and its associated activation energy (energy barrier) leading to each intermediate.

The position with the lowest activation energy barrier is the kinetically favored site of reaction. digitellinc.com Computational studies on the halogenation of other quinoline and pyridine systems have shown that such theoretical models can accurately predict and explain the observed regioselectivity. digitellinc.comfrontiersin.org For this compound, the existing electron-withdrawing halogen substituents would deactivate the ring, but calculations could precisely quantify the remaining reactivity at each position.

The reactivity of the quinoline scaffold towards nucleophiles and electrophiles can be modeled using several DFT-based tools. researchgate.netnih.gov

Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prime targets for nucleophilic attack. For this compound, the nitrogen atom's lone pair would create a region of negative potential, while the carbon atoms attached to the electronegative halogens (C4 and C7) would be highly electron-deficient.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. The Fukui function helps identify which atoms in a molecule are most likely to accept or donate electrons. By analyzing these values, one can predict the most probable sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than MESP maps alone. nih.gov

For halogenated quinolines, positions 2 and 4 are known to be particularly susceptible to nucleophilic aromatic substitution, where a nucleophile displaces the halide. quimicaorganica.org Computational models can calculate the activation barriers for the addition-elimination mechanism at these positions, explaining the observed reactivity patterns and guiding the design of synthetic routes that leverage this property. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. dntb.gov.ua For halogenated quinolines, MD simulations can elucidate conformational flexibility, intermolecular interactions, and the influence of solvent on the molecule's structure and stability.

In a solvent environment, the chlorine and fluorine atoms of this compound would be expected to form halogen bonds and other non-covalent interactions with solvent molecules. The strength and nature of these interactions would depend on the polarity of the solvent. Computational studies on similar molecules have highlighted the importance of such interactions in determining the solubility and distribution of the compound. researchgate.net

Table 1: Postulated Dynamic and Interaction Properties of this compound based on MD Simulations of Analogous Compounds

PropertyPredicted BehaviorRationale based on Analogous Studies
Conformational Stability The quinoline core is expected to be rigid.Studies on various quinoline derivatives consistently show a stable, planar quinoline ring system.
Solvent Interaction The halogen substituents will likely engage in halogen bonding and dipole-dipole interactions with polar solvents.Research on other halogenated compounds demonstrates the significance of these interactions in solvation. researchgate.net
Flexibility The overall molecule is predicted to have limited flexibility due to its aromatic nature.Aromatic systems generally exhibit restricted conformational freedom.

Theoretical Prediction of Structure-Reactivity Relationships and Synthetic Feasibility

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the structure-reactivity relationships of molecules like this compound. nih.govrsc.org These calculations can determine electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. researchgate.netnih.gov Such parameters are crucial for understanding the reactivity of the molecule and predicting sites susceptible to nucleophilic or electrophilic attack.

For halogenated quinolines, the positions of the halogen atoms significantly influence the electronic distribution and, consequently, the reactivity of the quinoline ring. acs.org The chlorine atoms at positions 4 and 7, and the fluorine atom at position 6, are electron-withdrawing groups that would likely decrease the electron density of the aromatic system, making it more susceptible to nucleophilic substitution reactions. Theoretical studies on similar compounds, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have provided detailed insights into their structural and electronic properties through DFT. eurjchem.com

From a synthetic feasibility perspective, while no specific computational studies on the synthesis of this compound were identified, the synthesis of the parent compound, 4,7-dichloroquinoline (B193633), is well-established. wikipedia.orgorgsyn.orgchemicalbook.com Computational analysis could be applied to model the reaction mechanisms of established synthetic routes, such as the Gould-Jacobs reaction, to optimize reaction conditions and predict potential side products. quimicaorganica.org Theoretical calculations can help in understanding the regioselectivity of substitution reactions, which is a critical aspect in the synthesis of multi-substituted quinolines. nih.gov

Table 2: Predicted Reactivity Descriptors for this compound based on DFT Studies of Similar Compounds

DescriptorPredicted Value/CharacteristicImplication for Reactivity
HOMO-LUMO Gap Expected to be relatively large.Indicates high kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential likely localized around the nitrogen atom and halogen atoms.The nitrogen atom is a likely site for electrophilic attack or protonation.
Atomic Charges Carbon atoms attached to halogens are expected to have a partial positive charge.These positions are predicted to be susceptible to nucleophilic attack.

In Silico Design and Virtual Screening of Novel Halogenated Quinoline Derivatives

The scaffold of this compound serves as a valuable starting point for the in silico design and virtual screening of new chemical entities with potential therapeutic applications. mdpi.com Computational techniques such as quantitative structure-activity relationship (QSAR), molecular docking, and pharmacophore modeling are extensively used to design novel quinoline derivatives and predict their biological activities. biointerfaceresearch.commdpi.commdpi.comnih.gov

In silico studies have demonstrated the potential of halogenated quinolines as anticancer agents. rsc.org For example, novel quinoline derivatives have been designed and evaluated as inhibitors of specific biological targets like epidermal growth factor receptor (EGFR). nih.gov Virtual screening of libraries of quinoline derivatives has been performed to identify potential inhibitors for various diseases. nih.govresearchgate.net

The design of new derivatives of this compound could involve modifying the substituents at various positions of the quinoline ring to enhance binding affinity to a target protein, improve pharmacokinetic properties, or reduce potential toxicity. Molecular docking studies can be used to predict the binding modes and affinities of these newly designed compounds within the active site of a target protein. figshare.commdpi.com This computational approach allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Common In Silico Techniques for the Design and Screening of Halogenated Quinoline Derivatives

TechniqueApplicationExample from Literature
3D-QSAR To establish a correlation between the 3D structure of quinoline derivatives and their biological activity. biointerfaceresearch.comDevelopment of models to predict the anticancer activity of quinoline analogues. mdpi.com
Molecular Docking To predict the binding orientation and affinity of a ligand to a target protein. nih.govIdentification of potential binding modes of quinoline derivatives in the active site of EGFR. nih.gov
Virtual Screening To screen large libraries of compounds against a biological target to identify potential hits. nih.govScreening of a quinoline library to find potential inhibitors for SARS-CoV-2 targets. nih.gov
Pharmacophore Modeling To identify the essential structural features required for biological activity.Designing new multi-targeted inhibitors based on a quinoline scaffold for potential anticancer properties. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

4,7-Dichloro-6-fluoroquinoline as a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor for Diverse Heterocyclic Scaffolds and Chemical Libraries

In theory, the chlorine atoms at the 4 and 7 positions of this compound could be displaced by various nucleophiles, and the fluorine atom at the 6-position could potentially undergo nucleophilic aromatic substitution, albeit under harsher conditions. This theoretical reactivity suggests that the compound could serve as a building block for generating a library of substituted quinoline (B57606) derivatives. However, a review of current scientific databases does not yield specific examples or methodologies for the use of this compound as a precursor for diverse heterocyclic scaffolds or in the construction of chemical libraries for drug discovery or other applications.

Role in Multi-Step Synthesis of Structurally Defined Compounds

The successful integration of a building block into a multi-step synthesis relies on well-characterized and predictable reactivity. For this compound, the lack of published studies detailing its reaction kinetics, selectivity, and compatibility with various reagents and functional groups makes its incorporation into the synthesis of complex, structurally defined compounds a speculative endeavor. Without established protocols and reaction outcomes, its role in multi-step synthesis remains hypothetical.

Potential as a Ligand or Precursor in Organometallic Catalysis Design

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This suggests a theoretical possibility for its use as a ligand in organometallic catalysis. The electronic properties of the quinoline ring, influenced by the electron-withdrawing chloro and fluoro substituents, could in principle modulate the catalytic activity of a coordinated metal. However, there is no direct evidence in the current body of scientific literature of this compound being synthesized or utilized for this purpose. The design and application of organometallic catalysts based on this specific quinoline derivative have not been reported.

Exploration in Functional Materials Development (e.g., Optoelectronic Materials, Polymers)

Quinoline-based structures are known to be components of some functional materials due to their electronic and photophysical properties. The introduction of fluorine and chlorine atoms into the quinoline scaffold of this compound could theoretically alter its electronic bandgap, charge transport properties, and luminescence. This could make it a candidate for exploration in the development of optoelectronic materials or as a monomer for specialized polymers. Nevertheless, a search of the materials science literature does not provide any instances of this compound being investigated for or incorporated into functional materials. Its potential in this area remains unexplored and purely conjectural at this time.

Future Research Directions and Uncharted Territory in Halogenated Quinoline Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes to Halogenated Quinolines

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For halogenated quinolines, future research will focus on moving beyond classical synthesis methods—such as the Gould-Jacobs and Skraup syntheses—which often require harsh conditions and generate significant waste. nih.govnih.govpharmaguideline.com The emphasis is shifting towards greener, more sustainable alternatives.

Key areas of development include:

Metal-Free Catalysis: Exploring protocols that avoid transition metals is a significant trend. For instance, operationally simple, metal-free methods for C5-halogenation of 8-substituted quinolines have been developed using inexpensive and atom-economical reagents like trihaloisocyanuric acid under ambient, open-air conditions. rsc.orgrsc.org

Green Solvents and Reagents: The use of environmentally friendly solvents like water or ionic liquids, and benign oxidants such as O2 or H2O2, is being investigated to reduce the environmental impact of synthesis. mdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce waste, and shorten reaction times. researchgate.net These approaches are considered highly atom-efficient. nih.gov

Catalytic Systems with Earth-Abundant Metals: Research is focusing on developing catalytic systems that use earth-abundant and less toxic metals, such as iron and copper, as alternatives to precious metals like palladium and rhodium. mdpi.com

These strategies collectively aim to produce halogenated quinolines through processes that are not only efficient and high-yielding but also align with the principles of green chemistry. nih.govresearchgate.net

Synthesis StrategyKey FeaturesPotential Advantages
Metal-Free Halogenation Utilizes reagents like N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acid. rsc.orgrsc.orgAvoids metal contamination, uses readily available reagents, often proceeds under mild conditions. rsc.orgrsc.org
Earth-Abundant Metal Catalysis Employs catalysts based on Fe, Cu, Co. mdpi.comCost-effective, reduced toxicity compared to precious metals. mdpi.com
One-Pot Reactions Combines multiple synthetic steps into a single process. researchgate.netIncreased efficiency, reduced solvent waste, improved atom economy. nih.gov
Green Solvents/Oxidants Use of water, ionic liquids, O2, H2O2. mdpi.comEnvironmentally benign, enhanced safety. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations of 4,7-dichloro-6-fluoroquinoline

While the substitution reactions at the chloro-positions of this compound are well-established, significant opportunities lie in exploring unconventional reactivity to create novel molecular architectures. The distinct electronic nature of the electron-deficient pyridine (B92270) ring and the electron-rich benzene (B151609) ring within the quinoline (B57606) scaffold allows for diverse and selective modifications. sciencedaily.com

Future research will likely focus on:

Dearomative Functionalization: Photocycloaddition reactions that break the aromaticity of one of the rings can transform the flat, two-dimensional quinoline structure into complex three-dimensional frameworks. sciencedaily.com Recent strategies have leveraged light-sensitive borate (B1201080) intermediates to achieve these transformations, opening pathways to new drug candidates. sciencedaily.com

Radical-Mediated Reactions: The use of radical insertion or catalyzed reactions has emerged as a powerful tool for constructing and functionalizing heterocycles with high efficiency and step economy. nih.gov Exploring the radical transformations of this compound could lead to previously inaccessible derivatives.

Regioselective C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a highly atom-economical approach to modify the quinoline core. While methods for C5-H halogenation have been established, rsc.org expanding this concept to introduce other functional groups at various positions on the this compound scaffold remains a fertile area of investigation.

Unconventional Hydrosilylation: Photoexcited-state intermediates of quinolines can be leveraged to achieve regioselective dearomative hydrosilylation, providing partially saturated compounds that are otherwise challenging to access. nih.gov Applying such methods to this compound could yield novel structures with unique properties.

These explorations will move beyond simple substitutions, enabling the synthesis of highly complex and diverse molecules from a readily available halogenated quinoline starting material.

Integration of Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

Optimizing the synthesis of complex molecules like this compound and its derivatives requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ reaction monitoring using advanced spectroscopic techniques provides real-time data, enabling scientists to understand what is happening within the reaction as it occurs. mt.com

The integration of these techniques is a key future direction:

Real-Time Process Optimization: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption, product formation, and intermediate species. mt.comspectroscopyonline.com This information facilitates rapid process development and optimization. mt.com For example, in-situ FTIR has been used to investigate the reaction mechanism for the synthesis of quinolines from aniline (B41778) and propanol. rsc.org

Characterization of Labile Intermediates: Many chemical reactions involve transient or unstable intermediates that cannot be isolated and analyzed by traditional offline methods. In-situ spectroscopy is often the only viable option for detecting and characterizing these species. spectroscopyonline.com

Enhanced Safety and Robustness: By providing a continuous stream of data on the reaction's progress, these techniques help identify potential safety issues and ensure the process is robust and reproducible, which is critical for scaling up from the laboratory to production. mt.com

The combination of different spectroscopic tools (e.g., mid-IR, near-IR, Raman) can provide a comprehensive picture of the chemical process, leading to more efficient and controlled syntheses of halogenated quinolines. spectroscopyonline.com

Spectroscopic TechniqueInformation GainedApplication in Quinoline Synthesis
In-Situ FTIR Real-time concentration of reactants, products, and intermediates; reaction kinetics. mt.comMechanistic investigation and optimization of reaction conditions. rsc.org
In-Situ Raman Complementary vibrational information, particularly for symmetric bonds and in aqueous media. spectroscopyonline.comMonitoring reactions where key species are more Raman-active.
NMR Spectroscopy Detailed structural information of all species in solution.Elucidation of complex reaction pathways and structural confirmation of products. mdpi.com

Synergistic Combination of Computational Modeling and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis is transforming drug discovery and materials science. nih.gov For halogenated quinolines, this synergy allows for the rational design of new molecules with specific, predetermined properties, moving away from traditional trial-and-error approaches.

Key aspects of this synergistic approach include:

Predicting Molecular Properties: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the structural and electronic properties of molecules like halogenated quinolines. mdpi.comnih.gov These calculations can predict geometries, reactivity, and spectroscopic signatures, which can then be validated experimentally. researchgate.netrsc.org

Understanding Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways and transition states, providing insights that are difficult to obtain through experiments alone. This understanding helps in optimizing reaction conditions and predicting the outcomes of new transformations. mdpi.com

Structure-Based Drug Design: In medicinal chemistry, computational tools like molecular docking and molecular dynamics simulations are used to predict how quinoline derivatives will interact with biological targets, such as enzymes or receptors. nih.govmdpi.com This allows for the design of molecules with enhanced potency and selectivity. nih.gov

Guiding Synthesis: By predicting the properties of virtual compounds, computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.commdpi.com

This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, accelerates the discovery and development of new functionalized quinoline scaffolds. nih.gov

Design of Next-Generation Halogenated Quinoline Scaffolds with Tuned Electronic and Steric Properties

The functional versatility of the quinoline ring allows for its properties to be finely tuned through strategic substitution. nih.gov The design of next-generation halogenated quinoline scaffolds focuses on precise control over electronic and steric properties to optimize performance in specific applications, from medicine to materials science. nih.govd-nb.info

Future design strategies will likely involve:

Modulating Electronic Properties: The introduction of various substituents at different positions on the this compound core can systematically alter its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemrxiv.org This is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, where tuning the energy gap is essential. mdpi.comd-nb.info

Fine-Tuning Steric Hindrance: The size and shape of substituents can be modified to control how the molecule interacts with its environment. In medicinal chemistry, steric properties can influence binding affinity to a biological target and affect the molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govnih.gov

Creating Complex Architectures: Moving beyond simple 2D structures to more complex 3D fused frameworks can lead to molecules with novel biological activities and material properties. sciencedaily.com This involves developing synthetic methods that allow for precise spatial control over the molecular structure.

Rational Scaffold Design: By combining an understanding of structure-activity relationships (SAR) with computational modeling, new scaffolds can be designed rationally to achieve desired outcomes. nih.govrsc.org This allows for a more targeted approach to developing molecules for applications ranging from antibiofilm agents to anticancer therapeutics. nih.govnih.gov

The ultimate goal is to create a diverse library of halogenated quinoline derivatives where each molecule is tailored with specific properties for a designated function.

Q & A

Q. How can researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer :
  • Use standardized shake-flask methods (octanol/water partition) with HPLC quantification.
  • Compare with computational predictions (e.g., XLogP3, ACD/Labs).
  • Account for ionization (pKa ~4.2 for quinoline nitrogen) by measuring logD at physiological pH (7.4).
    Discrepancies often stem from differences in pH, solvent purity, or measurement techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.